One of the key research areas for N,N'-Bis(4-chlorophenethyl)-perylene diimide is its optical properties. PDIs are known for their strong light absorption and emission characteristics. Research has shown that N,N'-Bis(4-chlorophenethyl)-perylene diimide exhibits absorption in the ultraviolet and visible regions of the light spectrum [, ]. This makes it a potential candidate for various optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Due to its semiconducting properties, N,N'-Bis(4-chlorophenethyl)-perylene diimide is being explored for potential applications in organic electronics. Researchers are investigating its use in field-effect transistors (FETs) and organic photovoltaics (OPVs) [, ].
A significant area of research on N,N'-Bis(4-chlorophenethyl)-perylene diimide involves chemical modifications to tailor its properties for specific applications. By introducing different functional groups to the PDI molecule, researchers can modify its solubility, light absorption and emission characteristics, and charge transport properties [, ].
N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide is a synthetic organic compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 667.53 g/mol. This compound features a perylene backbone, which is known for its stability and strong light absorption properties, making it suitable for various applications in organic electronics and photonics. The presence of the 4-chloro-phenyl ethyl groups enhances its electron-transporting capabilities, positioning it as a promising candidate for use in organic field-effect transistors and organic photovoltaics .
The chemical reactivity of N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide primarily involves electrophilic substitution reactions due to the electron-rich perylene core. It can undergo various reactions including:
The synthesis of N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide typically involves several steps:
N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide finds applications in several fields:
Interaction studies involving N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide often focus on its behavior in electronic devices. Research indicates that this compound exhibits strong charge transport properties when incorporated into device architectures. Furthermore, its interactions with other materials can enhance the efficiency of organic electronic devices through improved charge mobility and stability .
Several compounds share structural similarities with N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
N,N'-Bis(2-phenylethyl)-3,4,9,10-perylene dicarboximide | Perylene Dicarboximide | Lacks chlorine substituents; different electronic properties |
N,N'-Di(4-tert-butylphenyl)-3,4,9,10-perylene dicarboximide | Perylene Dicarboximide | Enhanced solubility and stability due to bulky tert-butyl groups |
N,N'-Bis(2-naphthyl) perylene dicarboximide | Perylene Dicarboximide | Increased π-conjugation leading to different optical properties |
N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide stands out due to its chlorinated substituents that enhance its electron transport capabilities while retaining the stability associated with perylene derivatives .
Perylene diimides (PDIs) have been a cornerstone of organic materials research since their discovery in the mid-20th century. Early PDIs, such as unsubstituted perylene tetracarboxylic diimides, were prized for their photostability and strong absorbance in the visible spectrum but limited by poor solubility in organic solvents. The introduction of alkyl and aryl substituents in the 1990s marked a turning point, enabling solution-processable PDIs for thin-film electronics. N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide emerged as part of this evolution, with its 4-chlorophenyl ethyl groups addressing solubility challenges while preserving the core PDI’s electronic properties. The chlorine atoms enhance intermolecular interactions through halogen bonding, a feature exploited in supramolecular assemblies and charge transport layers.
This derivative’s significance lies in its balanced electronic and processing characteristics. Studies demonstrate a LUMO energy level of −3.8 eV, ideal for electron injection in organic photovoltaics. Its absorption spectrum spans 450–600 nm, overlapping with solar irradiance, making it a candidate for dye-sensitized solar cells. In electrochemical applications, the compound exhibits two-electron redox behavior, a critical feature for high-capacity anolytes in flow batteries. Additionally, its liquid crystalline phases, achieved through annealing at 150°C, enhance hole mobility to 0.00851 cm²/(V·s), addressing historical limitations in PDI-based semiconductors.
Research on this compound is driven by three interconnected frameworks: